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Compound of Interest

Compound Name:
(R)-2-Chloro-1-(3-

chlorophenyl)ethanol

Cat. No.: B123324 Get Quote

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a high-value chiral building block, or synthon,

pivotal in the multi-step synthesis of advanced pharmaceutical intermediates. Its structure,

featuring a stereogenic center at the hydroxyl-bearing carbon, makes it a critical precursor for

enantiomerically pure drug candidates. The biological activity of many pharmaceuticals is

intrinsically linked to their stereochemistry; one enantiomer may elicit the desired therapeutic

effect, while the other could be inactive or, in some cases, responsible for adverse effects.

This guide provides a comprehensive technical overview of (R)-2-Chloro-1-(3-
chlorophenyl)ethanol, focusing on the practical aspects of its synthesis, characterization, and

application. We will delve into the causality behind methodological choices, offering field-

proven insights for professionals engaged in pharmaceutical research and development. The

core application for this molecule is as a precursor to (R)-3-chlorostyrene oxide, a key

intermediate for the synthesis of several β3-adrenergic receptor agonists[1][2].

Section 1: Physicochemical Properties and
Structural Elucidation
Understanding the fundamental properties of a chemical entity is the cornerstone of its effective

application. The identity and purity of (R)-2-Chloro-1-(3-chlorophenyl)ethanol must be

rigorously confirmed before its use in subsequent synthetic steps.
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A summary of the key physicochemical properties is presented below. It should be noted that

some physical properties, such as melting and boiling points, may vary between suppliers and

are often predicted values for specialized reagents.

Property Value Source(s)

CAS Number 142763-10-8 [3][4]

Molecular Formula C₈H₈Cl₂O [3][4][5][6]

Molecular Weight 191.05 g/mol [3][4][5][6]

Melting Point 110-120 °C [4]

Boiling Point 285 °C (Predicted) [4]

Density 1.328 g/cm³ (Predicted) [4]

Appearance White to off-white solid Generic

pKa 12.94 ± 0.20 (Predicted) [4]

Spectroscopic Profile for Structural Verification
While specific spectra are proprietary to individual laboratories, the expected spectroscopic

data based on the molecule's structure are as follows:

¹H NMR (Proton NMR): The proton spectrum will be the most informative for routine

structural confirmation. Key expected signals include: a multiplet in the aromatic region

(approx. 7.2-7.4 ppm) corresponding to the four protons on the 3-chlorophenyl ring; a

doublet of doublets or triplet for the carbinol proton (-CH(OH)-) around 4.9-5.1 ppm; a

multiplet for the two diastereotopic protons of the chloromethyl group (-CH₂Cl) around 3.6-

3.8 ppm; and a broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift

depending on solvent and concentration.

¹³C NMR (Carbon NMR): The carbon spectrum should display eight distinct signals: four in

the aromatic region (approx. 125-145 ppm), one for the hydroxyl-bearing carbon (approx. 70-

75 ppm), and one for the chloromethyl carbon (approx. 45-50 ppm).
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the

molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of

two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which serves as a definitive confirmation of the

elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption

band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol

group. Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, and C-Cl stretches will

be visible in the fingerprint region (typically 600-800 cm⁻¹).

Section 2: Stereoselective Synthesis Strategies
The production of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in high enantiomeric purity is the

primary challenge and goal. The most efficient and widely adopted strategy is the asymmetric

reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. Biocatalysis, in

particular, has emerged as a powerful method for this transformation, offering exceptional

selectivity and environmentally benign reaction conditions[1][7].

Asymmetric Reduction Workflow
The general workflow involves the enzymatic reduction of the ketone precursor to the desired

(R)-alcohol. This process is highly efficient, often achieving excellent yields and enantiomeric

excess (ee).
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Reaction Setup

Biocatalytic Reduction Product Isolation
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(Improves Solubility)

Solvent Extraction
(e.g., Ethyl Acetate)

Reaction QuenchCarbonyl Reductase
+ Cofactor (NADPH)

Catalyst
Chromatography / Crystallization (R)-2-Chloro-1-(3-chlorophenyl)ethanol
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Caption: Workflow for the biocatalytic synthesis of the target chiral alcohol.

Detailed Protocol: Biocatalytic Asymmetric Reduction
This protocol is a representative example based on established methodologies for the

asymmetric reduction of α-chloro ketones using a carbonyl reductase enzyme[1].

Objective: To synthesize (R)-2-Chloro-1-(3-chlorophenyl)ethanol with >99% enantiomeric

excess (ee).

Materials:

2-chloro-1-(3-chlorophenyl)ethanone (Substrate)
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A suitable carbonyl reductase enzyme preparation (e.g., from Geotrichum candidum or a

recombinant source)[1]

NADPH (Cofactor) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

[1]

Potassium phosphate buffer (100 mM, pH 7.0)

Dimethyl sulfoxide (DMSO)

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Substrate Preparation: Dissolve 2-chloro-1-(3-chlorophenyl)ethanone in a minimal amount of

DMSO to create a concentrated stock solution. Causality: The co-solvent is necessary as the

ketone has limited solubility in a fully aqueous buffer system.

Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the

potassium phosphate buffer, the cofactor regeneration system components (if used), and the

carbonyl reductase enzyme. Allow the mixture to equilibrate to the optimal reaction

temperature (e.g., 30 °C).

Initiation: Begin the reaction by adding the substrate stock solution dropwise to the reaction

mixture with gentle stirring. The final concentration of the co-solvent should be kept low (e.g.,

2-10% v/v) to avoid enzyme denaturation.

Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing

them by HPLC or TLC. The disappearance of the starting ketone indicates reaction

completion.

Work-up and Extraction: Once the reaction is complete, terminate it by adding an equal

volume of ethyl acetate. Mix vigorously for 10-15 minutes. Separate the organic layer.
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Repeat the extraction of the aqueous layer two more times with ethyl acetate. Causality:

Extraction isolates the product from the aqueous, enzyme-containing phase.

Drying and Concentration: Combine the organic extracts and wash with brine to remove

residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

Purification (if necessary): The resulting crude product is often of high purity. If further

purification is required, it can be achieved by flash column chromatography on silica gel.

Section 3: Chiral Analysis and Quality Control
Verifying the enantiomeric purity of the final product is the most critical quality control step. The

primary technique for this is High-Performance Liquid Chromatography (HPLC) using a Chiral

Stationary Phase (CSP).

Chiral HPLC Analysis Workflow
The workflow ensures that the synthesized alcohol meets the required stereochemical purity

specifications.

Sample Preparation
(Dissolve in Mobile Phase)

HPLC System
(Pump, Injector, Detector)

Inject Chiral Stationary Phase
(e.g., Polysaccharide-based)

Elution Data Acquisition
(Chromatogram)

Detection (UV) Data Analysis
(Peak Integration, ee% Calculation)

QC Report
(Pass/Fail)

Click to download full resolution via product page

Caption: Standard workflow for determining enantiomeric excess via chiral HPLC.

Detailed Protocol: Chiral HPLC Method
This is a representative method for the enantiomeric separation of chiral alcohols. Specific

conditions, especially the mobile phase composition, must be optimized for the specific column

used[8][9].

Objective: To resolve the (R) and (S) enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol and

calculate the enantiomeric excess (ee%).
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Instrumentation & Materials:

HPLC system with UV detector

Chiral column: Polysaccharide-based CSP (e.g., Chiralpak® series or Lux®

Cellulose/Amylose)[8]

HPLC-grade n-Hexane

HPLC-grade Isopropanol (IPA)

Sample of synthesized (R)-2-Chloro-1-(3-chlorophenyl)ethanol

Racemic standard of 2-Chloro-1-(3-chlorophenyl)ethanol (for peak identification)

Chromatographic Conditions:
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Parameter Condition Rationale

Column

Polysaccharide-based CSP
(e.g., Amylose tris(3,5-
dimethylphenylcarbamate)
)

These phases are known
to provide excellent
resolution for a wide range
of chiral compounds,
including aryl alcohols[8]
[10].

Mobile Phase
n-Hexane / Isopropanol (e.g.,

90:10 v/v)

Normal phase mode is typically

effective for this class of

compounds. The ratio must be

optimized to achieve baseline

separation (Rs > 1.5) in a

reasonable runtime[9].

Flow Rate 0.5 - 1.0 mL/min
Lower flow rates often improve

resolution on chiral columns[9].

Column Temp. 25 °C

Maintaining a constant

temperature ensures

reproducible retention times[9].

Detection UV at 220 nm or 254 nm

The phenyl ring provides

strong chromophores for UV

detection.

| Injection Vol. | 5 - 10 µL | |

Procedure:

Standard Preparation: Prepare a solution of the racemic standard (~0.5 mg/mL) in the mobile

phase.

Sample Preparation: Prepare a solution of the synthesized product (~0.5 mg/mL) in the

mobile phase.

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is

achieved (typically requires 10-20 column volumes).
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Analysis: Inject the racemic standard first to determine the retention times of both the (R)

and (S) enantiomers. Then, inject the synthesized sample.

Calculation: Integrate the peak areas for both enantiomers in the sample chromatogram.

Calculate the enantiomeric excess using the formula: ee% = [(Area_R - Area_S) / (Area_R +

Area_S)] x 100 (Assuming the (R)-enantiomer is the major peak).

Section 4: Application in Pharmaceutical Synthesis
As mentioned, the primary utility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is its role as a

key intermediate. It is readily converted into the corresponding epoxide, (R)-3-chlorostyrene

oxide, a versatile electrophile for building more complex molecules.

(R)-2-Chloro-1-(3-chlorophenyl)ethanol CAS: 142763-10-8 (R)-3-Chlorostyrene Oxide Key Intermediate

 Intramolecular Cyclization
(Base-mediated) β3-Adrenergic Receptor Agonist Active Pharmaceutical Ingredient

 Ring-opening with Amine
(Multi-step process)

Click to download full resolution via product page

Caption: Synthetic pathway from the chiral alcohol to a target drug class.

This transformation is typically achieved via an intramolecular Williamson ether synthesis.

Treatment of the chiral alcohol with a base (e.g., sodium hydroxide) deprotonates the hydroxyl

group, and the resulting alkoxide attacks the adjacent carbon bearing the chlorine atom,

displacing the chloride and forming the epoxide ring with retention of stereochemistry.

Section 5: Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the

compound.

Hazard Identification: The compound is classified as an irritant. It causes skin irritation

(H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4].

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat. Use only in a well-ventilated area or a chemical fume hood[3].
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Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after

handling. Avoid contact with skin, eyes, and clothing[3].

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and

store locked up[3]. It is recommended to store under an inert atmosphere (nitrogen or argon)

at 2-8°C[4].

Incompatibilities: Avoid contact with strong oxidizing agents[3].

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations[3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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